molecular formula C12H9ClN6O5 B11565094 (2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

Cat. No.: B11565094
M. Wt: 352.69 g/mol
InChI Key: DXQDJGYAIATYHL-GIDUJCDVSA-N
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Description

(Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a 2-chloro-4-nitrophenyl group and a nitroguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE typically involves a multi-step process. The initial step often includes the formation of the furan ring, followed by the introduction of the 2-chloro-4-nitrophenyl group through electrophilic aromatic substitution. The final step involves the condensation of the intermediate with nitroguanidine under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, (Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE involves its interaction with specific molecular targets. The nitroguanidine moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE apart is its unique combination of a furan ring, a nitroguanidine moiety, and a 2-chloro-4-nitrophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H9ClN6O5

Molecular Weight

352.69 g/mol

IUPAC Name

1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine

InChI

InChI=1S/C12H9ClN6O5/c13-10-5-7(18(20)21)1-3-9(10)11-4-2-8(24-11)6-15-16-12(14)17-19(22)23/h1-6H,(H3,14,16,17)/b15-6+

InChI Key

DXQDJGYAIATYHL-GIDUJCDVSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N

Origin of Product

United States

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